2,3,5-Trimethyl-4-nitropyridine 1-oxide

Catalog No.
S1942245
CAS No.
86604-79-7
M.F
C8H10N2O3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trimethyl-4-nitropyridine 1-oxide

CAS Number

86604-79-7

Product Name

2,3,5-Trimethyl-4-nitropyridine 1-oxide

IUPAC Name

2,3,5-trimethyl-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C8H10N2O3/c1-5-4-9(11)7(3)6(2)8(5)10(12)13/h4H,1-3H3

InChI Key

YMBLTOGTYNFTRX-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-]

Canonical SMILES

CC1=C[N+](=C(C(=C1[N+](=O)[O-])C)C)[O-]

The exact mass of the compound 4-Nitro-2,3,5-trimethylpyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O3C_8H_{10}N_2O_3 and a molecular weight of 182.18 g/mol. Its structure features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a nitro group at position 4. The compound is recognized for its unique properties due to the presence of the nitro and N-oxide functional groups, which influence its reactivity and biological activity.

As a minor impurity, 4-Nitro-2,3,5-trimethylpyridine-N-oxide is not expected to have a significant independent mechanism of action. The primary focus of research on this compound is related to its presence in Omeprazole, a drug that suppresses stomach acid production. Omeprazole's mechanism involves inhibiting an enzyme called H+/K+ ATPase in the stomach wall [].

  • Oxidation Reactions: It can undergo oxidation reactions, including reactions with hydrogen peroxide, leading to the formation of different derivatives .
  • Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters using peracids, which can also be applicable to derivatives of this compound .
  • Barbier Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, which could be utilized in synthesizing more complex molecules from 2,3,5-trimethyl-4-nitropyridine 1-oxide .

Several methods exist for synthesizing 2,3,5-trimethyl-4-nitropyridine 1-oxide:

  • Nitration: The compound can be synthesized through the nitration of 2,3,5-trimethylpyridine using nitrating agents such as nitric acid.
  • Oxidation of Pyridine Derivatives: Another method involves oxidizing pyridine derivatives that contain methyl groups at the appropriate positions.
  • Barbier Reaction: This method can be employed to introduce the nitro group onto the pyridine ring by reacting it with suitable electrophiles .

2,3,5-Trimethyl-4-nitropyridine 1-oxide finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique nitrogen-containing structure.
  • Agricultural Chemicals: Its derivatives could potentially be utilized in agrochemicals for pest control or growth regulation.
  • Research: The compound is often used in chemical research for studying reaction mechanisms involving nitro and N-oxide functionalities.

Several compounds share structural similarities with 2,3,5-trimethyl-4-nitropyridine 1-oxide. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2,5-Dimethyl-4-nitropyridine 1-oxide0.94Fewer methyl substitutions; different biological activity potential.
5-Ethyl-2-methyl-4-nitropyridine 1-oxide0.88Ethyl group substitution may affect solubility and reactivity.
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide0.81Different ring structure; potential for unique pharmacological properties.
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide0.81Tetrahydroquinoline framework; distinct reactivity patterns.

Each of these compounds exhibits varying degrees of similarity based on their structural features and functional groups. The unique arrangement of methyl and nitro groups in 2,3,5-trimethyl-4-nitropyridine 1-oxide contributes to its distinct chemical behavior and potential applications compared to its analogs.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

86604-79-7

Wikipedia

4-NITRO-2,3,5-TRIMETHYLPYRIDINE-N-OXIDE

Dates

Last modified: 08-16-2023

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